Bienvenue dans la boutique en ligne BenchChem!

Ristocetin

Hemostasis Platelet Aggregation Glycopeptide Antibiotics

Ristocetin (CAS 1404-55-3) is the only glycopeptide antibiotic capable of inducing von Willebrand Factor (VWF)-dependent platelet agglutination—a functional property completely absent in vancomycin and teicoplanin. This unique mechanism makes it the irreplaceable activating reagent in VWF:RCo and RIPA assays for diagnosing von Willebrand Disease and Bernard-Soulier Syndrome. Substitution with any other glycopeptide yields false-negative results, invalidating the diagnostic test. Procure with confidence: this is a strict functional necessity, not a choice.

Molecular Formula C95H110N8O44
Molecular Weight 2067.9 g/mol
CAS No. 1404-55-3
Cat. No. B1679390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRistocetin
CAS1404-55-3
SynonymsRistocetin
Ristomycin
Molecular FormulaC95H110N8O44
Molecular Weight2067.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O
InChIInChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1
InChIKeyVUOPFFVAZTUEGW-CFURMEHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 7.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ristocetin CAS 1404-55-3: A Specialized Glycopeptide for VWF-Mediated Hemostasis Research


Ristocetin (CAS 1404-55-3) is a type III glycopeptide antibiotic produced by Amycolatopsis lurida, existing as a mixture of two components, Ristocetin A and B, which differ in their sugar side-chain composition [1]. While initially developed as an antibacterial agent, its clinical use was abandoned due to the induction of thrombocytopenia and platelet agglutination [2]. This unique side effect, however, has been repurposed as a critical in vitro diagnostic tool. Ristocetin functions by binding to von Willebrand Factor (VWF) and inducing a conformational change that promotes its interaction with the platelet glycoprotein Ib-IX-V receptor complex, thereby mimicking the high-shear physiological environment necessary for primary hemostasis [3]. This specific mechanism underpins its exclusive and irreplaceable role in assays like the Ristocetin Cofactor (VWF:RCo) and Ristocetin-Induced Platelet Agglutination (RIPA) for diagnosing von Willebrand Disease (VWD) and Bernard-Soulier Syndrome.

Why In-Class Substitution Fails: The Unique Functional Differentiation of Ristocetin (CAS 1404-55-3)


Substituting Ristocetin with other glycopeptide antibiotics like vancomycin or teicoplanin is not scientifically valid for its primary application in hemostasis diagnostics. The critical differentiating factor is not antibacterial potency but a unique, quantifiable functional activity: the induction of VWF-dependent platelet agglutination. While vancomycin and teicoplanin share a similar core structure and antibacterial mechanism targeting the D-Ala-D-Ala terminus of bacterial peptidoglycan, they lack this specific hemostatic activity. In controlled in vitro studies, teicoplanin exhibited absolutely no agglutinating or aggregating activity on human platelets, even at concentrations 50 times higher than peak in vivo therapeutic levels [1]. Vancomycin has been shown to actually inhibit ristocetin-induced platelet agglutination [2]. Therefore, any attempt to use a generic glycopeptide alternative in a VWF:RCo or RIPA assay would yield a false-negative result, rendering the diagnostic test completely invalid. The procurement of Ristocetin for these applications is not a choice but a strict functional necessity.

Quantitative Differentiation Evidence: Ristocetin (CAS 1404-55-3) vs. Alternatives


Functional Divergence: Unique VWF-Mediated Platelet Agglutination vs. Vancomycin and Teicoplanin

Ristocetin possesses a unique, quantifiable functional property among glycopeptide antibiotics: it induces VWF-dependent platelet agglutination. This activity is absent in its closest structural analogs, vancomycin and teicoplanin. In a direct comparative study, teicoplanin demonstrated no agglutinating or aggregating activity on human platelets, even at concentrations up to 5000 mg/L, which is 50 times higher than its peak in vivo concentration [1]. This stark functional contrast establishes Ristocetin as the only viable glycopeptide for specific diagnostic assays.

Hemostasis Platelet Aggregation Glycopeptide Antibiotics Functional Selectivity

Diagnostic Superiority: Enhanced Enantioselectivity of Ristocetin A in Capillary Electrophoresis (CE)

In the field of analytical chemistry, Ristocetin A demonstrates superior performance as a chiral selector in capillary electrophoresis (CE). A comparative study with vancomycin and teicoplanin concluded that Ristocetin A appears to have the greatest applicability for CE enantioseparations due to its unique structural and aggregational properties [1]. While all three can be used, their similar but not identical structures lead to the empirically useful 'principle of complementary separations', where Ristocetin A can often achieve baseline resolution of enantiomers that are only partially separated by the other two selectors [2].

Chiral Separation Capillary Electrophoresis Analytical Chemistry Enantioselectivity

Diagnostic Discrimination: Low-Dose Ristocetin Sensitivity for Identifying Type 2B von Willebrand Disease (VWD)

Ristocetin's utility in diagnostic hematology is further refined by its concentration-dependent response in Ristocetin-Induced Platelet Agglutination (RIPA) assays. This allows for the discrimination of specific von Willebrand Disease (VWD) subtypes. A key differentiator is the response to a low dose of Ristocetin (0.5 mg/mL). In patients with Type 2B VWD or Platelet-Type VWD, this low concentration induces hyper-agglutination, whereas in most other VWD types (e.g., Type 1, 2A, 2M) or normal individuals, there is a minimal or absent response [1]. This diagnostic pattern is unique to Ristocetin-based assays and is not replicable with other agonists like ADP, collagen, or epinephrine.

von Willebrand Disease Ristocetin-Induced Platelet Agglutination (RIPA) Diagnostic Assay Hematology

Validated Application Scenarios for Ristocetin (CAS 1404-55-3)


Diagnosis and Subtyping of von Willebrand Disease (VWD) via VWF:RCo and RIPA Assays

This is the primary and most established application for Ristocetin. Laboratories use Ristocetin as the essential activating agent in the von Willebrand Factor Ristocetin Cofactor (VWF:RCo) assay to quantify functional VWF activity in patient plasma [1]. Furthermore, the Ristocetin-Induced Platelet Agglutination (RIPA) assay, which employs a range of Ristocetin concentrations (typically low-dose at 0.5 mg/mL and high-dose at 1.5 mg/mL), is crucial for distinguishing between qualitative VWF defects (Type 2, particularly 2B) and quantitative defects (Types 1 and 3) [2]. These assays are the cornerstone of VWD diagnostics and cannot be performed with any other glycopeptide or platelet agonist.

Differential Diagnosis of Bernard-Soulier Syndrome (BSS)

Ristocetin is an essential reagent for confirming a diagnosis of Bernard-Soulier Syndrome, a rare autosomal recessive bleeding disorder. The hallmark of BSS is a defect in the platelet glycoprotein Ib-IX-V receptor complex. In platelet aggregation studies, platelets from BSS patients will show a normal aggregation response to agonists like ADP, collagen, and epinephrine, but will exhibit a markedly impaired or absent aggregation response specifically to Ristocetin [1]. This unique pattern of response is pathognomonic for the disorder, making Ristocetin an indispensable tool for its definitive laboratory diagnosis.

Development and Validation of Chiral Separation Methods in Analytical Chemistry

As established in the evidence guide, Ristocetin A has been identified as having the greatest applicability among glycopeptide antibiotics for use as a chiral selector in capillary electrophoresis (CE) [1]. This makes it a preferred starting point for analytical chemists developing new methods for the enantioseparation of chiral pharmaceutical compounds, agrochemicals, or other research chemicals. Its unique enantioselectivity profile can often achieve baseline resolution of enantiomers that are only partially separated by vancomycin or teicoplanin, significantly improving method robustness and efficiency [2].

Investigating VWF Conformation and ADAMTS13-Mediated Proteolysis in Thrombotic Research

Ristocetin serves as a valuable research tool for probing the structure and function of von Willebrand Factor (VWF). It can be used in vitro to mimic the conformational changes VWF undergoes under high shear stress, thereby exposing specific functional domains. Studies have shown that Ristocetin accelerates the cleavage of VWF by the metalloprotease ADAMTS13, the deficiency of which causes thrombotic thrombocytopenic purpura (TTP) [1]. This property makes Ristocetin a useful reagent in assays designed to study VWF-ADAMTS13 interactions and the pathophysiology of thrombotic microangiopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ristocetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.